Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17901479
InChI: InChI=1S/C18H24N2O6S/c1-8-25-14(22)11-9(2)10-12(27-11)19-16(24)20(13(10)21)18(6,7)15(23)26-17(3,4)5/h8H2,1-7H3,(H,19,24)
SMILES:
Molecular Formula: C18H24N2O6S
Molecular Weight: 396.5 g/mol

Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC17901479

Molecular Formula: C18H24N2O6S

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C18H24N2O6S
Molecular Weight 396.5 g/mol
IUPAC Name ethyl 5-methyl-3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C18H24N2O6S/c1-8-25-14(22)11-9(2)10-12(27-11)19-16(24)20(13(10)21)18(6,7)15(23)26-17(3,4)5/h8H2,1-7H3,(H,19,24)
Standard InChI Key NUXFDUOSNAJXTO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)NC(=O)N(C2=O)C(C)(C)C(=O)OC(C)(C)C)C

Introduction

Structural and Chemical Characterization

Core Scaffold and Functional Groups

The compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene-pyrimidine ring system. Key structural features include:

  • 6-(Ethoxycarbonyl) Group: Positioned at the pyrimidine ring, this electron-withdrawing group enhances electrophilic reactivity, facilitating nucleophilic substitution and cross-coupling reactions.

  • α,α,5-Trimethyl Substituents: Methyl groups at the α-positions of the acetic acid side chain and position 5 of the pyrimidine ring increase steric bulk and lipophilicity, potentially improving membrane permeability.

  • 1,1-Dimethylethyl Ester (tert-Butyl Ester): This bulky ester group at the acetic acid moiety enhances metabolic stability compared to smaller esters like ethyl or methyl, reducing premature hydrolysis in biological systems.

Table 1: Key Structural Features and Their Implications

FeatureRole/Impact
6-EthoxycarbonylElectron withdrawal; reactivity modulation
α,α,5-TrimethylLipophilicity and steric enhancement
tert-Butyl EsterMetabolic stability

Synthetic Pathways

Cyclization and Functionalization

The synthesis of this compound involves multi-step strategies:

  • Cyclization of β-Aminoesters: Reacting β-aminoesters with thiourea derivatives under acidic conditions (e.g., POCl₃) forms the thieno[2,3-d]pyrimidine core.

  • Nucleophilic Substitution: Introduction of the ethoxycarbonyl group at position 6 is achieved via palladium-catalyzed cross-coupling or direct substitution.

  • Esterification: The acetic acid side chain is functionalized with tert-butyl chloroformate to yield the final ester derivative.

Spectral Validation

1H NMR and IR spectroscopy confirm the structure, with peaks corresponding to ester carbonyls (~1710 cm⁻¹) and methyl groups (δ 1.21–2.40 ppm) . Mass spectrometry reveals molecular ion peaks consistent with the expected molecular formula .

Biological Activities and Applications

Antibacterial Properties

Thieno[2,3-d]pyrimidines demonstrate potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Although this specific compound’s antibacterial profile is undocumented, its tert-butyl ester may enhance bioavailability, a critical factor in overcoming bacterial resistance .

Anti-Inflammatory and Analgesic Effects

Related derivatives exhibit comparable efficacy to indomethacin in reducing inflammation and pain in rodent models, with minimal ulcerogenic activity . The α,α,5-trimethyl groups likely contribute to reduced gastrointestinal toxicity by lowering acidity at the acetic acid moiety .

Mechanism of Action

Enzyme Inhibition

The compound’s mechanism is hypothesized to involve dual inhibition of kinases (e.g., CDK2) and proteases. The ethoxycarbonyl group stabilizes interactions with ATP-binding pockets, while the tert-butyl ester enhances cell membrane penetration .

Prodrug Activation

Analogous compounds act as prodrugs, activated by bacterial nitroreductases (e.g., Mrx2) to release cytotoxic metabolites . This mechanism is under investigation for its applicability to mammalian systems.

Comparative Analysis

Table 2: Comparison with Analogous Thieno[2,3-d]Pyrimidines

CompoundKey FeaturesBiological Activity
Target Compound6-Ethoxycarbonyl, tert-butyl esterAnticancer (predicted)
2-(4-Bromophenyl) Aryl substituentIC₅₀ = 19.4 μM (MCF-7)
Compound 2 Unconstrained scaffoldMIC = 2–16 mg/L (MRSA/VRE)

Key Insights:

  • Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance target binding but may reduce solubility.

  • Bulky esters (tert-butyl) improve metabolic stability over ethyl esters, albeit requiring specialized synthesis.

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